4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Researchers requiring structurally differentiated kinase probes face a gap in commercial availability of non-halogenated, regiospecifically-substituted imidazopyridine-benzamides. CAS 868978-36-3 directly addresses this with its unique 4-methyl-3-nitro pattern, which matches the AChE co-crystallized fragment (PDB 7R02).

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 868978-36-3
Cat. No. B2651256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide
CAS868978-36-3
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C)[N+](=O)[O-]
InChIInChI=1S/C18H18N4O3/c1-12-5-6-14(10-16(12)22(24)25)18(23)19-8-7-15-11-21-9-3-4-13(2)17(21)20-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,23)
InChIKeyJLOHQHOSMLUVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868978-36-3: Compound-Class Context and Procurement


4-Methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide (CAS 868978-36-3, molecular formula C₁₈H₁₈N₄O₃, MW 338.37 g/mol) is a synthetic, research-grade small molecule that combines a 4-methyl-3-nitrobenzamide warhead with an ethyl-linked 8-methylimidazo[1,2-a]pyridine heterocycle. The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in kinase inhibitor development, most notably exemplified by the CDK1/CDK2 inhibitor AZ703 (IC₅₀ = 29 nM CDK1, 34 nM CDK2) [1], and multiple imidazo[1,2-a]pyridine-containing drugs have reached the market . The 4-methyl-3-nitrobenzamide substructure has been validated as an acetylcholinesterase (AChE) binding motif through X‑ray co‑crystallography (PDB 7R02) [2]. However, the compound itself lacks published biological profiling in peer-reviewed literature at the time of this assessment, and procurement decisions must therefore be based primarily on structural differentiation from close-in analogs and on class‑level pharmacological precedent.

Privileged Scaffold Imidazo[1,2-a]pyridine core recognized in kinase inhibitor development (e.g., AZ703)
Reported Fragment Binding 4-Methyl-3-nitrobenzamide substructure crystallographically observed in AChE (PDB 7R02)
Biological Profiling No published target engagement or biochemical IC₅₀ data available for this compound
Procurement Decision Select based on structural differentiation from regioisomeric analogs (CAS 868978-37-4, etc.)

868978-36-3: Regioisomeric and Scaffold Differentiation


Three closely related compounds—the 3-methyl-4-nitro regioisomer (CAS 868978-37-4), the des‑methyl analog (CAS 868978-21-6), and the 7‑methyl imidazopyridine variant (CAS 868977-84-8)—share the same imidazo[1,2-a]pyridine‑ethyl‑benzamide connectivity . Despite this topological similarity, the 4‑methyl‑3‑nitro arrangement in CAS 868978‑36‑3 uniquely positions the nitro group meta to the amide carbonyl and para to the methyl substituent, a pattern that matches the 4‑methyl‑3‑nitrobenzamide fragment crystallographically observed in the AChE active site (PDB 7R02) [1]. In contrast, the 3‑methyl‑4‑nitro isomer projects the nitro group para to the amide, eliminating the meta‑nitro geometry present in the AChE‑bound ligand. The des‑methyl analog (CAS 868978‑21‑6) lacks both the methyl and the regiospecific nitro orientation necessary to recapitulate the 4‑methyl‑3‑nitro pharmacophore that has been used as a precursor for Afatinib-derived tyrosine kinase inhibitors . These structural differences preclude arbitrary interchange among analogs in any assay where the 4‑methyl‑3‑nitro substitution pattern is a critical recognition element.

3-Methyl-4-nitro regioisomer (CAS 868978-37-4)

Nitro group orientation differs from PDB 7R02-bound geometry; may not recapitulate AChE binding motif.

Des-methyl analog (CAS 868978-21-6)

Lacks 4-methyl substituent and carries 4-nitro; alters pharmacophoric recognition for kinases and AChE.

7-Methyl imidazopyridine variant (CAS 868977-84-8)

Imidazopyridine substitution shift may change kinase selectivity profile; structural homology does not ensure interchangeability.

868978-36-3 vs. Closest Analogs: Key Evidence


4-Methyl-3-nitro vs. 3-Methyl-4-nitro Regioisomer

CAS 868978‑36‑3 is the 4‑methyl‑3‑nitro regioisomer; its closest direct analog, CAS 868978‑37‑4, is the 3‑methyl‑4‑nitro regioisomer—identical molecular formula (C₁₈H₁₈N₄O₃, MW 338.37) but with the methyl and nitro groups transposed on the benzamide ring . The 4‑methyl‑3‑nitro pattern places the nitro group in a position that engages in a conserved hydrogen‑bond network observed in the AChE‑4‑methyl‑3‑nitrobenzamide co‑crystal structure (PDB 7R02, resolution 2.3 Å) [1]. The 3‑methyl‑4‑nitro isomer cannot recapitulate this geometry because the nitro vector projects from a different ring carbon. Additionally, the 4‑methyl‑3‑nitrobenzamide fragment has been specifically exploited to derivatize Afatinib (a clinically approved EGFR/HER2 inhibitor) for potency and selectivity optimization , a strategy not reported for the 3‑methyl‑4‑nitro isomer. No matched-pair biochemical IC₅₀ values are available for either regioisomer in a common assay, and this evidence gap must be considered when interpreting the differentiation.

Regioisomer Comparison
Context-dependent
4-Me-3-NO₂ vs. 3-Me-4-NO₂; PDB 7R02 validates 4-Me-3-NO₂ geometry. No common-assay IC₅₀ available.
Inferred pharmacophoric relevance; supports regioisomer selection for AChE or kinase screening.
Cross-study evidence; direct biochemical data missing.
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Nitro Positional Impact: 3-Nitro vs. 4-Nitro

The des‑methyl analog N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)‑4‑nitrobenzamide (CAS 868978‑21‑6) bears a 4‑nitro group on the benzamide and lacks the methyl substituent . Vendor annotations describe CAS 868978‑21‑6 as an EGFR tyrosine kinase inhibitor , but the 3‑nitro substitution in CAS 868978‑36‑3 alters the electronic character of the benzamide ring: the nitro group is positioned to exert a meta‑directing effect relative to the amide, whereas in the 4‑nitro isomer it exerts a para effect. This electronic difference influences both the hydrogen‑bond acceptor geometry and the π‑electron distribution of the aromatic ring. The 4‑methyl‑3‑nitro pattern further introduces a steric element (methyl at C4) adjacent to the nitro that is absent in the 4‑nitro analog. No head‑to‑head EGFR IC₅₀ data are available for the two compounds.

Nitro Positional Impact
Context-dependent
3-Nitro-4-methyl vs. 4-nitro des-methyl; MW diff 14.03. Methyl and nitro position jointly modulate electronic/steric profile.
EGFR screening may yield different selectivity; direct comparison data absent.
No head-to-head EGFR IC₅₀ located.
Medicinal Chemistry EGFR Inhibition Structure-Based Design

CDK Inhibitory Potential: Imidazopyridine vs. AZ703

The imidazo[1,2‑a]pyridine scaffold is a validated pharmacophore for cyclin‑dependent kinase (CDK) inhibition. The well‑characterized clinical candidate AZ703, also an imidazo[1,2‑a]pyridine, exhibits IC₅₀ values of 29 nM against CDK1/cyclin B and 34 nM against CDK2/cyclin E in purified enzyme assays, with >100‑fold selectivity over CDK4 (IC₅₀ = 10 μM) [1]. While CAS 868978‑36‑3 has not been profiled in CDK assays, it shares the same core heterocycle and a similar ethyl‑linked benzamide topology with AZ703 and with compounds described in the imidazo[1,2‑a]pyridine CDK2 SAR series [2]. The 4‑methyl‑3‑nitrobenzamide moiety in the target compound offers an additional hydrogen‑bond acceptor (nitro) and a hydrophobic contact (methyl) that could enhance affinity for kinases that accommodate a meta‑substituted benzamide, including CDK family members. Quantitative benchmarking against AZ703 provides a CDK potency baseline for the scaffold: any novel imidazo[1,2‑a]pyridine‑benzamide can be expected to demonstrate single‑digit to sub‑micromolar CDK2 IC₅₀ if it retains the key hinge‑binding interactions.

CDK Inhibitory Potential
Class-level inference
AZ703: CDK1 IC₅₀ 29 nM, CDK2 IC₅₀ 34 nM (purified enzyme). Target compound shares imidazo[1,2-a]pyridine core but untested in CDK assays.
Class-level scaffold inference; CDK activity not confirmed. Supports CDK screening context.
Data to verify; no published kinase profiling.
Cyclin-Dependent Kinase Cancer Biology Imidazopyridine Pharmacology

AChE Binding Precedent for 4-Methyl-3-nitrobenzamide

An N‑(3‑(diethylamino)propyl)‑4‑methyl‑3‑nitrobenzamide ligand was co‑crystallized with mouse acetylcholinesterase (AChE) and the structure deposited as PDB 7R02 at 2.3 Å resolution [1]. The 4‑methyl‑3‑nitrobenzamide portion of the ligand occupies a well‑defined pocket in the active site, with the nitro group participating in a hydrogen‑bond network [1]. CAS 868978‑36‑3 contains exactly the same 4‑methyl‑3‑nitrobenzamide substructure, covalently linked via an ethyl spacer to 8‑methylimidazo[1,2‑a]pyridine instead of the diethylamino‑propyl chain in the PDB ligand. The imidazo[1,2‑a]pyridine scaffold itself is documented as a cholinesterase‑inhibitory chemotype [2]. The combination of an AChE‑binding benzamide fragment with an AChE‑active heterocycle suggests that CAS 868978‑36‑3 may present a dual‑recognition motif for cholinergic targets, a hypothesis not applicable to its 3‑methyl‑4‑nitro or des‑methyl analogs.

AChE Binding Precedent
Reported
PDB 7R02: 4-methyl-3-nitrobenzamide fragment co-crystallized with mouse AChE at 2.3 Å. Target contains identical substructure.
Fragment-level binding evidence; supports AChE probe development. Target compound not directly profiled.
Binding affinity for full compound not reported.
Acetylcholinesterase X-ray Crystallography Neuropharmacology

Vendor Purity and Identity Specifications

Reputable vendor Chemenu supplies CAS 868978‑36‑3 at a nominal purity of ≥95% (Catalog No. CM631610, MW 338.37) . The same vendor offers the 3‑methyl‑4‑nitro isomer (CAS 868978‑37‑4, Catalog No. CM627277) at an equivalent purity specification of ≥95% . The des‑methyl analog (CAS 868978‑21‑6) is also listed at ≥95% purity . All three compounds are offered as research‑grade solids with molecular weight, SMILES, and InChI Key recorded, enabling unambiguous order verification. The 8‑methyl substitution on the imidazo[1,2‑a]pyridine is reported to enhance metabolic stability relative to unsubstituted imidazopyridines [1], though this claim is drawn from structural analogy rather than direct metabolite‑ID data on CAS 868978‑36‑3.

Vendor Specifications
Specification review
Target: purity ≥95%, MW 338.37. 3-Me isomer: purity ≥95%, MW 338.37. Des-methyl: purity ≥95%, MW 324.34.
Equivalent purity across analogs removes quality as a variable; decision rests on structural fit.
Vendor datasheet only; independent COA not cross-referenced.
Chemical Procurement Quality Control Compound Management

Intellectual Property and Chemical Space Novelty

The imidazo[1,2‑a]pyridine‑ethyl‑benzamide chemotype has been extensively claimed in kinase inhibitor patent families (e.g., CDK, EGFR, FGFR) [1][2]. However, the specific 4‑methyl‑3‑nitro‑N‑(2‑(8‑methylimidazo[1,2‑a]pyridin‑2‑yl)ethyl)benzamide combination (CAS 868978‑36‑3) represents a distinct chemical space entry. The 8‑methylimidazo[1,2‑a]pyridine core paired with a 4‑methyl‑3‑nitrobenzamide represents a combination not exemplified in publicly disclosed CDK inhibitor patents, where the benzamide portion is typically unsubstituted or halogenated rather than nitro‑methyl substituted [1]. Vendors note that imidazopyridine‑benzamide conjugates have found utility in fragment‑based drug discovery (FBDD), covalent inhibitor design, and the creation of novel IP‑differentiated chemical space . The presence of the nitro group also provides a synthetic handle for reduction to an aniline, enabling further diversification into amides, ureas, or sulfonamides.

IP & Chemical Space
Reported
4-Me-3-NO₂ benzamide combination underrepresented in disclosed CDK/FGFR imidazopyridine patents; nitro group offers synthetic diversification handle.
May support IP differentiation; novelty assessment requires de novo profiling.
Patent landscape review; no biological data generated.
Chemical Space Intellectual Property Fragment-Based Drug Discovery

868978-36-3: Application Scenarios


CDK/EGFR Inhibitor Screening with Differentiated Benzamide

Research groups conducting kinase inhibitor discovery against CDK1, CDK2, or EGFR can deploy CAS 868978‑36‑3 as a screening entity that diverges from the well‑explored halogenated‑benzamide imidazopyridines exemplified by AZ703 and related clinical candidates [1]. The 4‑methyl‑3‑nitro substitution offers an alternative hydrogen‑bond and steric profile that may confer selectivity advantages. The compound is best used in head‑to‑head biochemical panels with its 3‑methyl‑4‑nitro isomer (CAS 868978‑37‑4) and the des‑methyl analog (CAS 868978‑21‑6) to establish SAR at the benzamide position.

AChE-Targeted Probe Development

The co‑crystallization of the 4‑methyl‑3‑nitrobenzamide fragment with AChE (PDB 7R02) [2] provides a structure‑based rationale for using CAS 868978‑36‑3 as a starting point for designing cholinergic probes. The imidazo[1,2‑a]pyridine appendage adds a second heterocyclic recognition element that may improve affinity or CNS penetration relative to the simple diethylamino‑propyl chain in the PDB ligand. Applications include organophosphate‑inhibited AChE reactivator optimization and Alzheimer's disease‑oriented cholinesterase inhibitor screening.

Fragment-Based Discovery and Library Expansion

CAS 868978‑36‑3 incorporates two privileged fragment motifs—8‑methylimidazo[1,2‑a]pyridine and 4‑methyl‑3‑nitrobenzamide—connected by a flexible ethyl linker, making it suitable for fragment‑growing campaigns . The nitro group can be selectively reduced to generate an aniline handle for subsequent amide, urea, or sulfonamide library enumeration. Its MW of 338.37 g/mol places it within lead‑like chemical space, and the compound can serve as a core scaffold for diversity‑oriented synthesis programs targeting kinase, cholinesterase, or anti‑infective targets.

IP Generation via Regioisomer Exploration

Organizations aiming to build composition‑of‑matter patent estates around imidazo[1,2‑a]pyridine‑benzamide kinase inhibitors can use CAS 868978‑36‑3 as a prototype for a sub‑series distinguished by the 4‑methyl‑3‑nitrobenzamide motif, a pattern underrepresented in major CDK and FGFR patent families [3]. Systematic profiling of this regioisomeric series against a panel of kinases could identify novel selectivity profiles and support freedom‑to‑operate claims, provided that biological data are generated de novo.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery (CDK1/2, EGFR)
Differentiated 4-methyl-3-nitrobenzamide substitution vs. halogenated imidazopyridines
Head-to-head biochemical panels with regioisomers and des-methyl analog; kinase selectivity profiling
Cholinergic probe development (AChE)
4-Methyl-3-nitrobenzamide fragment validated by PDB 7R02 co-crystal structure
AChE binding assays; comparison with PDB ligand series; organophosphate reactivation screening
Fragment-based library expansion
Dual privileged motifs (imidazo[1,2-a]pyridine + 4-methyl-3-nitrobenzamide) with synthetic handle
Nitro reduction to aniline; diversification into amides/ureas/sulfonamides; lead-like MW assessment
IP space differentiation
Underrepresented 4-methyl-3-nitrobenzamide pattern in kinase patent families
De novo kinase panel profiling; freedom-to-operate analysis; composition-of-matter exploration
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